![molecular formula C21H26N6O3 B608647 tert-Butyl(2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate CAS No. 1454808-95-7](/img/structure/B608647.png)

tert-Butyl(2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate

Vue d'ensemble

Description

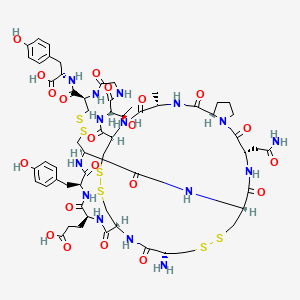

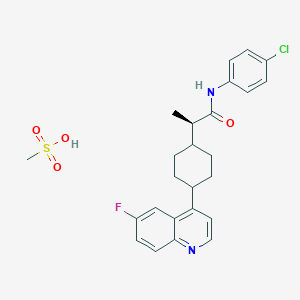

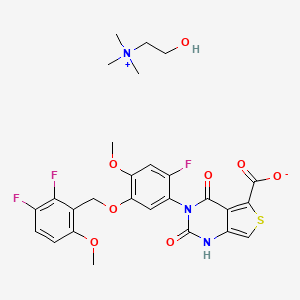

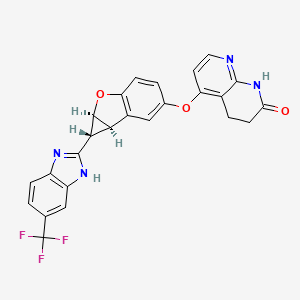

This compound, also known as LP 922761, is a potent AAK1 inhibitor . It has a molecular formula of C21H26N6O3 and a molecular weight of 410.48.

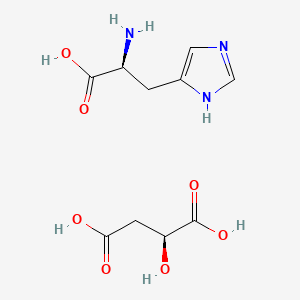

Molecular Structure Analysis

The molecular structure of this compound comprises an imidazo[1,2-b]pyridazin-6-yl group attached to a carbamoylphenyl group. The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Applications De Recherche Scientifique

Neuropathic Pain Treatment

LP-922761 is a potent and selective AAK1 inhibitor . It has been used in research for the treatment of neuropathic pain . Inhibition of AAK1 kinase is a novel therapeutic approach to treat neuropathic pain . LP-922761 reduced the pain response in phase II formalin and reversed fully established pain behavior following the spinal nerve ligation (SNL) procedure .

Research on Spinal Cord Activity

The relevant pool of AAK1 for antineuropathic action was found to be in the spinal cord . LP-922761 inhibitors dose-dependently reduced the increased spontaneous neural activity in the spinal cord caused by chronic constriction injury (CCI) and blocked the development of windup induced by repeated electrical stimulation of the paw .

Investigation of α2 Adrenergic Receptors

LP-922761 exhibits no significant activity at opioid, adrenergic α2 or GABA A receptors . This property makes it a useful tool in the investigation of the role of α2 adrenergic receptors in various biological processes .

Peripheral Compartment Research

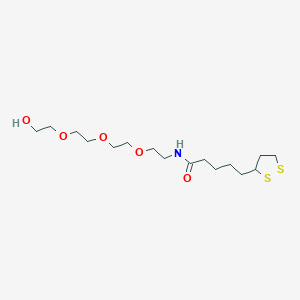

LP-922761 is essentially restricted to the peripheral compartment . This characteristic makes it a valuable tool for studying the effects of AAK1 inhibition in the peripheral compartment .

Antibacterial Activity Research

LP-922761 is an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .

Synthesis of Other Compounds

LP-922761 can be used in the synthesis of other compounds . For example, it is an important intermediate product in the synthesis of ceftolozane . A synthetic route to tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate from 1-methyl-1H-pyrazol-5-amine has been developed via nitrosation,

Mécanisme D'action

Target of Action

LP-922761 is a potent, selective, and orally active inhibitor of the adapter protein-2 associated kinase 1 (AAK1) . AAK1 is a key modulator of neuropathic pain . LP-922761 also inhibits the BMP-2-inducible protein kinase (BIKE) .

Mode of Action

LP-922761 interacts with AAK1 and BIKE, inhibiting their activity . The inhibition of AAK1 leads to a reduced response to persistent pain .

Biochemical Pathways

The inhibition of AAK1 by LP-922761 affects the signaling pathways engaged in peripheral nociceptors, which are neurons that sense pain. This interference causes these neurons to become less excitable, reducing the sensation of pain .

Pharmacokinetics

In mice, LP-922761 has a brain to plasma ratio of 0.007, indicating that LP-922761 is essentially restricted to the peripheral compartment .

Result of Action

The inhibition of AAK1 by LP-922761 leads to a reduced response to persistent pain . In animal models, LP-922761 has been shown to cause a reduced pain response and reverse fully established pain behavior .

Action Environment

The action of LP-922761 is influenced by its environment. For instance, its ability to cross the blood-brain barrier is limited, which restricts its action to the peripheral compartment . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as tissue type and the presence of biological barriers .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O3/c1-21(2,3)30-20(29)26(4)12-11-23-17-9-10-18-24-13-16(27(18)25-17)14-5-7-15(8-6-14)19(22)28/h5-10,13H,11-12H2,1-4H3,(H2,22,28)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQNYIHMAZLJAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCNC1=NN2C(=NC=C2C3=CC=C(C=C3)C(=O)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl(2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid](/img/structure/B608566.png)

![N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B608574.png)

![(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B608578.png)